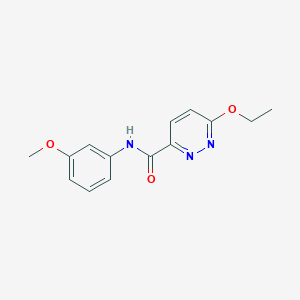

4-Azidobutyl methyl ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of azido compounds and ethers can be complex and is often tailored to the specific compound being produced. For example, the synthesis of poly(azomethine-ether) involves the reaction of bisphenol A with a thermotropic azomethine monomer . Similarly, the synthesis of azidoesters and the corresponding acid chlorides is achieved by alkylation of the lithium enolates of the parent compounds . These methods could potentially be adapted for the synthesis of 4-azidobutyl methyl ether by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of azido compounds can be quite varied, but they typically include an azido group (-N3) attached to a carbon chain. The papers provided do not directly discuss the structure of 4-azidobutyl methyl ether, but they do mention the crystal structure of related compounds, such as methyl 4-O-acetyl-3-azido-2,3,6-trideoxy-6-iodo-alpha-D-arabino-hexopyranoside . The structure of azido compounds can be determined using techniques such as NMR spectroscopy and X-ray crystallography.

Chemical Reactions Analysis

Azido compounds are known for participating in a variety of chemical reactions. For instance, the azidobenzyl ether can be formed and cleaved using oxidation methods . The azidoesters and acid chlorides discussed in one of the papers are used for nucleophilic and electrophilic aminoalkylation . These reactions are indicative of the types of chemical transformations that 4-azidobutyl methyl ether might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of azido compounds and ethers can vary widely depending on their molecular structure. The thermal behavior of new poly(azomethine-ether) was studied to understand the influence of molecular weight on thermal properties . Similarly, the thermal and photochemical reactions of azaphosphirene complexes with isonitriles were investigated, showing that these compounds can undergo complex transformations under different conditions . These studies suggest that the physical and chemical properties of 4-azidobutyl methyl ether would need to be determined experimentally, as they would depend on the specific structure and substituents of the molecule.

Mecanismo De Acción

Target of Action

The primary target of 4-Azidobutyl methyl ether is the organic azide functional group . The phosphine, a part of the dual catalytic system, activates the organic azide to form an intermediate iminophosphorane .

Mode of Action

The mode of action of 4-Azidobutyl methyl ether involves a series of chemical reactions. The phosphine activates the organic azide to form an intermediate iminophosphorane and transfers the nitrene unit to the ruthenium providing an imido ruthenium intermediate . This intermediate then engages in a highly stereocontrolled C–H amination .

Biochemical Pathways

It’s known that organic azides are attractive functionalities for metal-mediated nitrene c (sp3)-h insertion reactions . This suggests that 4-Azidobutyl methyl ether may influence these biochemical pathways.

Result of Action

The result of the action of 4-Azidobutyl methyl ether is the formation of chiral α-aryl pyrrolidines with enantioselectivities of up to 99% ee . This includes a pyrrolidine which can be converted to the anti-tumor alkaloid ®-(+)-crispine .

Action Environment

The action of 4-Azidobutyl methyl ether is influenced by environmental factors such as temperature. For instance, P(4-F-Ph)3 starts to react with (4-azidobutyl)benzene already at room temperature and complete conversion is obtained at 95 °C for 2 hours to form the corresponding iminophosphorane .

Safety and Hazards

Propiedades

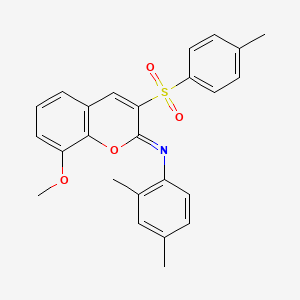

IUPAC Name |

1-azido-4-methoxybutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O/c1-9-5-3-2-4-7-8-6/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKVEERGEZEGRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N-{[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2542807.png)

![2-(3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2542815.png)

![6-[(4-Chlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2542820.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide](/img/structure/B2542824.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide](/img/structure/B2542826.png)